Product packaging for (2-Amino-2-oxoethoxy)acetic acid(Cat. No.:CAS No. 22064-40-0)

(2-Amino-2-oxoethoxy)acetic acid

Cat. No.: B1275727
CAS No.: 22064-40-0
M. Wt: 133.1 g/mol
InChI Key: WBZVQGYKIVWFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Alpha-Amino Acid Derivatives in Medicinal and Organic Chemistry

Alpha-amino acids are the fundamental building blocks of proteins and are central to a vast array of biological processes. acs.orgamerigoscientific.com Their derivatives, molecules that are structurally similar to amino acids but with specific modifications, are of immense importance in medicinal and organic chemistry. acs.orgnih.gov These derivatives are often designed to mimic or block the action of natural amino acids, thereby serving as potent enzyme inhibitors, receptor agonists or antagonists, and tools for probing biological pathways. nih.govnih.gov The ability to synthesize a wide variety of alpha-amino acid derivatives has led to the development of numerous therapeutic agents and has expanded the toolkit of organic chemists for constructing complex molecular architectures. acs.orgacs.org

Contextualization of Glycine (B1666218) Ether Analogues within Bioactive Compound Development

Glycine, the simplest amino acid, and its derivatives have long been a focus of research. atamanchemicals.com Glycine ether analogues, a specific class of these derivatives where the glycine backbone is modified with an ether linkage, are of particular interest in the development of bioactive compounds. This structural motif can impart desirable properties such as increased metabolic stability, altered solubility, and unique conformational preferences. These characteristics can be crucial for enhancing the efficacy and pharmacokinetic profiles of drug candidates. For instance, the ether linkage can introduce a degree of flexibility or rigidity that can optimize the binding of the molecule to its biological target.

Current Research Landscape and Emerging Significance of (2-Amino-2-oxoethoxy)acetic Acid

While extensive research has been conducted on broader classes of amino acid derivatives, the focused investigation of this compound is a more recent development. Current interest in this compound stems from its potential as a versatile scaffold in drug discovery and materials science. Its bifunctional nature, possessing both a carboxylic acid and an amide group, allows for a variety of chemical modifications, making it an attractive starting material for the synthesis of diverse molecular libraries. Researchers are exploring its use in the preparation of novel peptidomimetics, polymers, and as a linker molecule in bioconjugation.

Research Scope and Objectives for Advanced Studies on the Compound

The unique structural features of this compound present several exciting avenues for future research. Key objectives for advanced studies include:

Development of novel synthetic methodologies: While some synthetic routes exist, the development of more efficient, scalable, and stereoselective methods for the preparation of this compound and its derivatives is crucial for facilitating further research.

Exploration of its role in medicinal chemistry: A primary focus will be the design and synthesis of novel bioactive molecules based on the this compound scaffold. This includes the investigation of its potential as an inhibitor of various enzymes or as a ligand for specific receptors.

Investigation of its applications in materials science: The ability of this compound to participate in polymerization reactions makes it a candidate for the development of new biocompatible and biodegradable materials.

Computational and structural studies: In-depth computational modeling and experimental structural analysis (e.g., X-ray crystallography, NMR spectroscopy) will provide valuable insights into the conformational preferences and interaction modes of this molecule, guiding the design of future derivatives with enhanced properties.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C4H7NO4
Molecular Weight 133.10 g/mol
CAS Number 22064-40-0
Appearance Solid
Density 1.381 g/cm³
Boiling Point 459°C
Flash Point 226.5°C
PSA 89.62
XLogP3 -0.7268

Data sourced from various chemical suppliers and databases. echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO4 B1275727 (2-Amino-2-oxoethoxy)acetic acid CAS No. 22064-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-2-oxoethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-3(6)1-9-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZVQGYKIVWFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399340
Record name (2-amino-2-oxoethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22064-40-0
Record name (2-amino-2-oxoethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 Amino 2 Oxoethoxy Acetic Acid and Its Derivatives

Strategies for the Preparation of the Core (2-Amino-2-oxoethoxy)acetic Acid Scaffold

Precursor Selection and Stoichiometric Considerations

The choice of starting materials is fundamental to the successful synthesis of this compound. A common method involves the Williamson ether synthesis, where a haloacetate is reacted with a protected form of 2-aminoethanol. For example, bromoacetic acid can be used as a precursor. google.com The stoichiometry of the reactants is a key consideration in maximizing the yield. youtube.comyoutube.comyoutube.com

Another approach begins with materials like 2-[2-(2-chloroethoxy)ethoxy]ethanol. patsnap.comgoogle.com This precursor can undergo a series of reactions, including substitution with a protected amine, to form the desired scaffold. patsnap.comgoogle.com Protecting groups, such as the fluorenylmethoxycarbonyl (Fmoc) group, are often employed to prevent unwanted side reactions with the amine functionality during synthesis. google.comgoogle.com The removal of these protecting groups is a crucial final step.

The table below outlines common precursors and their roles in the synthesis of the this compound scaffold.

PrecursorRole in Synthesis
Bromoacetic AcidSource of the acetic acid moiety. google.com
2-[2-(2-chloroethoxy)ethoxy]ethanolServes as the backbone for the ether linkage. patsnap.comgoogle.com
DibenzylamineUsed as a protecting group for the amine. patsnap.com
Fluorenylmethoxycarbonyl (Fmoc) chlorideA protecting group for the amine functionality. google.comgoogle.com
Sodium HydrideA strong base used to facilitate the ether synthesis. google.com

Reaction Conditions and Catalysis Development

The conditions of the reaction, including temperature, solvent, and the presence of catalysts, are crucial for an efficient synthesis. For instance, a method for preparing a related compound involves dissolving the amine precursor in a solvent like tetrahydrofuran (B95107) (THF), cooling the mixture, and then adding a base such as sodium hydride. google.com The reaction temperature is carefully controlled, often kept below 5°C during the addition of reagents. google.com

While palladium-catalyzed coupling methods are not the primary route for the core scaffold, catalysis plays a role in related transformations and in the synthesis of derivatives. For example, palladium on activated carbon is used in hydrogenation reactions to remove protecting groups. chemicalbook.com Other catalytic systems, such as those involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can be used for oxidation steps in alternative synthetic pathways. patsnap.com

The following table summarizes various reaction conditions and catalysts used in the synthesis of this compound and its precursors.

ParameterCondition/CatalystPurpose
SolventTetrahydrofuran (THF), AcetonitrileTo dissolve reactants and facilitate the reaction. google.compatsnap.com
BaseSodium Hydride, Potassium CarbonateTo deprotonate alcohols or amines. google.compatsnap.com
Temperature0-5°C, 50-80°CTo control reaction rate and minimize side products. google.compatsnap.com
CatalystTEMPO/TCCAFor the oxidation of alcohols to carboxylic acids. patsnap.com
CatalystPalladium on Carbon (Pd/C)For deprotection via hydrogenation. chemicalbook.com

Optimization of Synthetic Yields and Reaction Efficiency

Purification methods are critical for obtaining a high-purity product. Techniques such as extraction with ethyl acetate (B1210297), washing with brine (saturated salt solution), and recrystallization are commonly employed. google.com For example, a crude product can be dissolved in a hot solvent like ethyl acetate or THF and allowed to cool, causing the purified product to crystallize. google.com The purity of the final compound is often verified using High-Performance Liquid Chromatography (HPLC), with purities exceeding 99% being reported. google.com

Derivatization Approaches for Structural Modification and Functional Diversification

The this compound scaffold can be chemically modified to create a variety of derivatives with different functionalities.

Synthesis of Amide and Carboxylic Acid Derivatives

The terminal carboxylic acid and amide groups are common sites for derivatization. Carboxylic acids can be converted into amides by reacting them with amines. nih.govlibretexts.orgkhanacademy.org This reaction often requires an activating agent or the conversion of the carboxylic acid to a more reactive form, such as an acyl chloride. libretexts.orgrsc.org The direct reaction of a carboxylic acid and an amine typically forms a salt, so heating or coupling agents are necessary to drive the formation of the amide bond. libretexts.orgyoutube.com

A variety of reagents, including borate (B1201080) esters like tris(2,2,2-trifluoroethyl) borate, have been developed to facilitate the direct amidation of carboxylic acids under mild conditions. nih.gov Similarly, the primary amide can be hydrolyzed back to a carboxylic acid under acidic or basic conditions. libretexts.org

Ethereal Linkage Modifications and Polyethylene (B3416737) Glycol (PEG) Conjugates

The ether linkage provides another site for modification, although this is less common than derivatization of the acid or amide. More significantly, the this compound structure can act as a linker for conjugation to other molecules, most notably polyethylene glycol (PEG). sigmaaldrich.com

PEGylation is the process of attaching PEG chains to a molecule, which can improve its properties for certain applications. The carboxylic acid or the amino group of this compound and its derivatives can be used as a handle to attach PEG chains. sigmaaldrich.comambeed.com For example, the carboxylic acid can be activated and reacted with an amino-terminated PEG, or an amino group on the linker can react with an activated PEG derivative. These PEGylated linkers are valuable in bioconjugation and drug delivery research. google.comnih.gov

Incorporation into Heterocyclic Architectures

The this compound moiety serves as a versatile building block for the construction of various heterocyclic systems, including thiazoles, imidazoles, oxazepines, and thiazolidinones. These scaffolds are of significant interest due to their presence in a wide range of biologically active compounds.

Thiazole (B1198619) Systems:

The synthesis of 2-aminothiazole (B372263) derivatives often involves the Hantzsch reaction, which is a classical and widely used method involving the condensation of α-haloketones with thioamides. derpharmachemica.com For instance, 2-aminothiazole derivatives can be synthesized by reacting acetyl compounds with thiourea (B124793) and iodine as a catalyst under solvent-free conditions. researchgate.net The versatility of this approach allows for the introduction of various substituents onto the thiazole core. derpharmachemica.com

A general route to 2-aminothiazole derivatives involves the cyclo-condensation of 2-bromo-1-(3-trifluoromethyl)phenylethanone with a substituted thiourea. derpharmachemica.com This reaction typically proceeds by dissolving the α-bromoketone in ethanol, followed by the slow addition of the appropriate thioamide or substituted thiourea and refluxing the mixture. derpharmachemica.com

Reactant 1Reactant 2ProductReference
2-bromo-1-(3-trifluoromethyl)phenylethanoneSubstituted thiourea2-Amino-4-(3-trifluoromethyl)phenylthiazole derivative derpharmachemica.com
Phenacyl bromideThiourea2-Amino-4-phenylthiazole nih.gov
α-BromoacetylpyridineThiourea2-Amino-4-(2-pyridyl)thiazole nih.gov

Imidazole Systems:

The construction of 2-aminoimidazole scaffolds can be achieved through several synthetic strategies. One common method involves the reaction of α-haloketones with guanidine (B92328) derivatives. mdpi.com A one-pot, two-step synthesis of 2-aminoimidazoles has been developed using α-chloroketones and guanidine derivatives in deep eutectic solvents, which act as "green" reaction media. mdpi.com Another approach involves the oxidation of 1,2-diamino-arenes with Vilsmeier reagents in the presence of diacetoxy-iodobenzene (DIB) to produce fused 2-amino-imidazoles under mild conditions. rsc.org

Oxazepine Systems:

The this compound framework has been incorporated into oxazepine structures. For example, Dimethyl 3-[4-(2-amino-2-oxoethoxy)phenyl]-2,7-dihydro-1,3-oxazepine-4,5-dicarboxylate has been synthesized and is available for research purposes. synhet.com The synthesis of 1,4-oxazine derivatives can be achieved through one-pot multicomponent reactions of substituted 2-aminophenols, benzaldehydes, and phenacyl bromides. arkat-usa.org

Thiazolidinone Systems:

2-Amino-4-thiazolidinones are valuable synthetic intermediates. researchgate.net Their synthesis can be accomplished through various routes, including the reaction of thiourea with α-haloacids or their esters. For example, 5-Phenyl-2-amino-4-thiazolinone has been synthesized from ethyl 2-chloro-2-phenylacetate and thiourea. researchgate.net The reactivity of the amino group and the active methylene (B1212753) group in the thiazolidinone ring allows for further functionalization and the synthesis of a diverse range of derivatives. researchgate.net

Control of Stereochemistry and Regioselectivity in Complex Syntheses

Achieving control over stereochemistry and regioselectivity is paramount in the synthesis of complex molecules derived from this compound.

Stereochemistry:

The stereoselective synthesis of cyclic α-amino acids, which can be considered structural analogs, often employs methods like the Strecker synthesis. For instance, the condensation of a ketone with an amine, followed by the addition of a cyanide source, can lead to the formation of α-amino nitriles with specific stereochemistry. nih.gov The choice of chiral auxiliaries and reaction conditions plays a crucial role in determining the stereochemical outcome. nih.gov

Regioselectivity:

The regioselectivity of reactions involving precursors to this compound derivatives is a key consideration. For example, in the reaction of 2-amino-2-thiazolines with isocyanates and isothiocyanates, the addition typically occurs at the endocyclic ring nitrogen, leading to the kinetically and thermodynamically favored adducts. nih.gov Computational studies have been used to understand and predict the regiochemical outcomes of such reactions. nih.gov In the synthesis of pyridine (B92270) derivatives from unsymmetrical 1,3-diketones, the regioselectivity of the cyclization can be influenced by the structure of the diketone substrate, sometimes leading to mixtures of regioisomers. researchgate.net

Advanced Techniques in Organic Synthesis

Modern synthetic methods offer significant advantages in terms of efficiency, yield, and environmental impact for the preparation of this compound analogs and derivatives.

Microwave-Assisted Synthesis of Analogous Compounds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technique has been successfully applied to the synthesis of various heterocyclic compounds analogous to derivatives of this compound. For example, the synthesis of pyrazolo[3,4-b]pyridines from the reaction of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole with aldehydes and α-keto-nitriles or pyruvic acid in acetic acid is significantly faster and gives higher yields under microwave irradiation compared to conventional heating. mdpi.com Similarly, microwave irradiation facilitates the one-pot multicomponent reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone to produce tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones with shorter reaction times and higher yields. nih.gov The synthesis of 2-N-heteroarylamino-5-arylidene-1,3-thiazolidin-4-ones has also been efficiently carried out using "closed vessel" microwave irradiation. mdpi.com

Reaction TypeReactantsProductAdvantage of Microwave SynthesisReference
Multicomponent Reaction5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, aldehydes, α-keto-nitriles/pyruvic acidPyrazolo[3,4-b]pyridinesShortened reaction times, higher yields mdpi.com
Multicomponent ReactionAromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, dimedoneTetrahydropyrimido[4,5-b]quinolin-6(7H)-onesShorter reaction times, higher yields nih.gov
Knoevenagel Condensation2-Imino-thiazolidin-4-one derivatives, aromatic aldehydes2-N-Heteroarylamino-5-arylidene-1,3-thiazolidin-4-onesFaster and more efficient mdpi.com

Solid-Phase Synthesis Methodologies for Peptide-Linked Derivatives

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the assembly of peptides and has been adapted for the synthesis of peptide-linked derivatives of this compound. beilstein-journals.org This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. google.com The use of a solid support facilitates the removal of excess reagents and byproducts by simple filtration. google.com

The Fmoc/tBu protecting group strategy is a widely used approach in SPPS. beilstein-journals.org The synthesis cycle involves the deprotection of the Nα-protecting group (Fmoc), followed by coupling of the next protected amino acid. beilstein-journals.org Microwave-assisted SPPS has further enhanced the efficiency of this process, with coupling and deprotection steps being performed at elevated temperatures to significantly reduce reaction times. nih.gov For instance, coupling steps can be completed in 120 seconds at 90 °C, and deprotection in 60 seconds at the same temperature. nih.gov

The cleavage of the synthesized peptide from the resin is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water. nih.gov This method allows for the efficient production of complex peptide derivatives incorporating moieties like this compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

For (2-Amino-2-oxoethoxy)acetic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present in the molecule. The protons of the primary amide (-NH₂) would typically appear as a broad signal. The two methylene (B1212753) groups (-CH₂-), being in different chemical environments (one adjacent to an ether oxygen and a carbonyl group, and the other adjacent to an ether oxygen and a carboxylic acid), would exhibit different chemical shifts.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) ~10-13 (broad) ~170-180
Amide (-CONH₂) ~7-8.5 (broad) ~165-175
Methylene (-O-CH₂-COOH) ~4.2 ~65-75

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₄H₇NO₄), the calculated molecular weight is approximately 133.10 g/mol . scbt.com In a typical mass spectrum, a molecular ion peak ([M]⁺ or a protonated/deprotonated molecule like [M+H]⁺ or [M-H]⁻) corresponding to this mass would be expected.

The fragmentation of this compound under mass spectrometric conditions would likely proceed through the cleavage of its key functional groups. Common fragmentation pathways for molecules containing carboxylic acids, amides, and ethers include:

Loss of H₂O: Dehydration from the carboxylic acid group.

Loss of CO₂: Decarboxylation from the carboxylic acid group.

Loss of NH₃: From the primary amide group. nih.gov

Cleavage of the ether linkage: Breaking of the C-O-C bond, leading to characteristic fragment ions. whitman.edu

Analysis of these fragmentation patterns provides a virtual roadmap of the molecule's structure, confirming the presence and connectivity of the functional groups. For instance, the observation of a peak corresponding to the loss of a 45 mass unit fragment (COOH) would be strong evidence for the carboxylic acid moiety. libretexts.org

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. libretexts.orgyoutube.com

The most prominent features would include:

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. spectroscopyonline.com

N-H Stretch (Amide): Two sharp to medium peaks typically appear in the 3100-3500 cm⁻¹ range for a primary amide (-NH₂), corresponding to symmetric and asymmetric stretching vibrations. libretexts.org

C=O Stretch (Carbonyl): Two distinct carbonyl absorption bands would be expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) is usually found between 1630-1695 cm⁻¹. spectroscopyonline.comrsc.org

C-O Stretch (Ether and Carboxylic Acid): Strong absorption bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ether linkage and the carboxylic acid. spectroscopyonline.com

Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (very broad)
Carboxylic Acid C=O Stretch 1700 - 1725
Carboxylic Acid C-O Stretch 1210 - 1320
Amide N-H Stretch 3100 - 3500 (two bands)
Amide C=O Stretch (Amide I) 1630 - 1695

X-ray Crystallography for Precise Three-Dimensional Structural and Binding Conformation Determination

For a related compound, 2-amino-2-oxoacetic acid (also known as oxamic acid), a structural study was conducted using X-ray powder diffraction. researchgate.neturosario.edu.coiaea.org This analysis revealed that the compound crystallizes in the monoclinic system with the space group Cc. researchgate.neturosario.edu.coiaea.org The unit cell parameters were determined to be a= 9.4994(4) Å, b= 5.4380(2) Å, c= 6.8636(3) Å, and β= 107.149(2)°. researchgate.neturosario.edu.coiaea.org The study found that the molecule adopts a trans conformation, and its structure in the crystal lattice is stabilized by both intra- and intermolecular O-H···O and N-H···O hydrogen bonds. researchgate.neturosario.edu.coiaea.org Although this data is for a similar but structurally simpler molecule, it provides valuable insight into the likely crystalline arrangement and intermolecular interactions that could be expected for this compound, given the presence of the same hydrogen-bonding functional groups (amide and carboxylic acid). Obtaining single crystals of sufficient quality for this compound would allow for a similarly detailed structural determination.

Table of Compounds Mentioned

Compound Name
This compound
2-amino-2-oxoacetic acid

Computational Chemistry and in Silico Approaches for Mechanistic Insights and Rational Design

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These methods can elucidate reactivity, stability, and the nature of interactions with other chemical species.

Density Functional Theory (DFT) for Electronic Properties and Intermolecular Interactions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. semanticscholar.org By calculating the electron density, DFT can determine a variety of electronic properties, such as molecular orbital energies (HOMO and LUMO), dipole moments, and atomic charges. For (2-Amino-2-oxoethoxy)acetic acid, DFT calculations would be crucial in characterizing its reactivity profile. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and more reactive. Furthermore, DFT is used to study intermolecular interactions, such as hydrogen bonding, which are critical for understanding how the molecule behaves in a biological system and how it might bind to a protein receptor. nih.gov

Electrostatic Potential Mapping and Molecular Orbital Analysis of Ligand Systems

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) in red and regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack) in blue. pearson.comyoutube.com

For this compound, the MEP map would highlight specific reactive centers:

Negative Potential (Red/Yellow): The oxygen atoms of the carbonyl groups in both the amide and carboxylic acid functions are the most electron-rich centers. These regions are the primary sites for hydrogen bond acceptance and coordination with metal ions.

Positive Potential (Blue): The hydrogen atom of the carboxylic acid's hydroxyl group is the most electron-poor and therefore the most acidic proton in the molecule. pearson.com The hydrogen atoms of the primary amide (-NH2) group also exhibit a positive potential, making them effective hydrogen bond donors.

This analysis is critical for predicting how the molecule will orient itself when approaching a biological target.

Table 1: Predicted Electrostatic Potential Regions of this compound and Their Implications for Reactivity.
Functional GroupKey AtomsPredicted Electrostatic PotentialPredicted Reactivity / Interaction Type
Carboxylic AcidCarbonyl Oxygen (C=O)Strongly Negative (Red)Hydrogen Bond Acceptor, Metal Coordination Site
Carboxylic AcidHydroxyl Hydrogen (-OH)Strongly Positive (Blue)Primary Acidic Site, Hydrogen Bond Donor
AmideCarbonyl Oxygen (C=O)Strongly Negative (Red)Hydrogen Bond Acceptor, Metal Coordination Site
AmideAmine Hydrogens (-NH₂)Positive (Blue)Hydrogen Bond Donor
EtherOxygen (-O-)Negative (Yellow/Green)Potential Hydrogen Bond Acceptor / Coordination Site

Thermodynamic Analyses of Coordination Processes and Chemical Reactivity

Quantum chemical calculations can be extended to predict the thermodynamic parameters of chemical reactions, including coordination processes where this compound acts as a ligand. By calculating the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the formation of a metal-ligand complex, researchers can assess the spontaneity and stability of the coordination process. A negative ΔG value indicates a spontaneous reaction, favoring the formation of the complex. This information is vital for applications in areas such as chelation therapy, catalyst design, and the development of contrast agents. The calculations would involve optimizing the geometry of the free ligand, the metal ion, and the resulting complex to determine their energies and predict the most stable coordination modes.

Molecular Modeling and Simulation Techniques

While quantum chemistry focuses on electronic structure, molecular modeling and simulation techniques are used to study the interactions between a ligand and a large biological macromolecule, such as a protein.

Molecular Docking Studies for Ligand-Receptor Interactions (e.g., PPARγ, Lanosterol 14α-demethylase)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): This nuclear receptor is a key therapeutic target for type 2 diabetes. semanticscholar.org Agonists of PPARγ, like the thiazolidinedione class of drugs, bind to its ligand-binding domain (LBD) and modulate gene expression to improve insulin (B600854) sensitivity. mdpi.comnih.gov A docking study of this compound into the PPARγ LBD would explore its potential as a novel agonist. The study would predict whether the molecule's carboxylic acid headgroup can form the critical hydrogen bonds with key amino acid residues like Serine, Histidine, and Tyrosine that are characteristic of known agonists. nih.govnih.gov

Lanosterol 14α-demethylase (CYP51): This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes, making it a primary target for antifungal drugs like the azoles. nih.govnih.gov Inhibiting this enzyme disrupts membrane integrity and stops fungal growth. researchgate.net Docking this compound into the active site of CYP51 would assess its potential as an antifungal agent. semanticscholar.org The simulation would focus on how the molecule interacts with the heme cofactor and surrounding amino acid residues within the enzyme's binding pocket.

Prediction of Binding Affinities and Inhibitory Mechanisms

A key output of molecular docking is the prediction of binding affinity, often expressed as a "docking score" or free energy of binding in kcal/mol. semanticscholar.org A more negative value indicates a stronger and more stable interaction between the ligand and the receptor. These scores are used to rank potential drug candidates for further experimental testing.

The inhibitory or activation mechanism is elucidated by analyzing the specific non-covalent interactions predicted by the docking simulation. For this compound, this would involve identifying the hydrogen bonds, electrostatic interactions, and hydrophobic contacts it forms within the active site of its target. For example, the carboxylic acid and amide groups are excellent candidates for forming a network of hydrogen bonds, which often anchor a ligand in place. Understanding these precise interactions is the first step in the rational design of more potent and selective inhibitors or activators.

Table 2: Hypothetical Molecular Docking Results for this compound with Biological Targets.
Target ProteinPotential Interacting ResiduesPotential Interaction TypePredicted Binding Affinity (kcal/mol)
PPARγSer289, His449Hydrogen Bond (from Carboxylate)-6.5 to -8.0
Tyr473Hydrogen Bond (from Amide)
Arg288Salt Bridge / Electrostatic
Lanosterol 14α-demethylase (CYP51)Heme IronCoordination (from Carbonyl Oxygen)-6.0 to -7.5
Tyrosine, Serine residuesHydrogen Bond
Hydrophobic pocket residuesvan der Waals forces

Dynamic Simulations for Conformational Sampling and Interaction Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule such as this compound, MD simulations are crucial for exploring its conformational landscape. The molecule's ether linkage and rotatable bonds allow it to adopt a wide range of shapes, or conformations, in solution.

Conformational Sampling: Dynamic simulations systematically explore the potential energy surface of the molecule to identify stable and low-energy conformations. This process, known as conformational sampling, is essential because the three-dimensional shape of a molecule dictates its ability to interact with biological targets like proteins or enzymes. By simulating the molecule's movement in a solvent environment (typically water), researchers can generate a representative ensemble of conformations and understand their relative populations and the energy barriers between them.

Interaction Stability: When this compound is studied as a potential ligand for a biological receptor, MD simulations can be used to assess the stability of the ligand-receptor complex. After docking the ligand into the receptor's binding site, a simulation is run to observe how the interaction evolves. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand's position and the number of hydrogen bonds maintained over time, provide quantitative measures of binding stability. These simulations can reveal whether the initial proposed binding pose is stable or if the ligand is likely to dissociate, offering critical insights for designing derivatives with improved binding affinity.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound. This early-stage assessment helps to identify potential liabilities that could lead to failure in later stages of drug development. mdpi.com For this compound, various molecular descriptors can be calculated and used as input for these predictive models. nih.govfrontiersin.org

Many ADMET prediction models are built upon foundational principles like Lipinski's Rule of Five, which assesses the druglikeness of a compound based on properties that influence absorption and distribution.

Predicted Physicochemical and ADMET Properties:

Below is a table of computationally predicted properties for this compound based on its chemical structure. These values are used in various ADMET models.

PropertyPredicted ValueSignificance in ADMET Profiling
Molecular Weight133.10 g/mol nih.govInfluences diffusion and absorption; values <500 g/mol are generally preferred.
XLogP3-AA-1.4 nih.govA measure of lipophilicity; low values indicate high water solubility, which can affect membrane permeability and distribution.
Hydrogen Bond Donors3The number of N-H and O-H bonds. Affects solubility and membrane permeability.
Hydrogen Bond Acceptors4The number of N and O atoms. Affects solubility and binding to targets.
Polar Surface Area (PSA)89.6 Ų nih.govInfluences transport properties, particularly cell membrane penetration.
Water Solubility (logS)N/APredicts the solubility in water, affecting absorption and formulation. Models predict high solubility based on the low logP value.
Caco-2 PermeabilityN/APredicts intestinal absorption. mdpi.com Compounds with low lipophilicity and high polar surface area often exhibit lower permeability.
P-glycoprotein SubstrateN/APredicts if the compound is likely to be actively transported out of cells by the P-gp efflux pump, which can limit bioavailability. frontiersin.org

Note: "N/A" indicates that specific predicted values from validated models were not found in the searched literature for this exact compound. The significance describes the general role of the parameter.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (SPR). nih.govmdpi.com These models are fundamental in medicinal chemistry for optimizing lead compounds and designing new molecules with desired characteristics. mdpi.com

The process involves several key steps:

Data Set Selection: A series of structurally related compounds with measured biological activity or properties is compiled. For this compound, this would involve synthesizing and testing various derivatives. nih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical values, or "descriptors," is calculated. These can include constitutional, topological, geometric, and quantum-chemical descriptors. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), are used to build a mathematical equation that relates the descriptors to the observed activity or property. nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation. mdpi.com

For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition. nih.gov

Example of Descriptors for QSAR/SPR Modeling of this compound:

Descriptor TypeExample DescriptorValue for this compoundPotential Influence
Constitutional Molecular Weight133.10 g/mol sigmaaldrich.comGeneral size of the molecule.
Topological Wiener IndexN/ADescribes molecular branching.
Quantum-Chemical Dipole MomentN/ARelates to the polarity and intermolecular interactions.
Physicochemical XLogP3-AA-1.4 nih.govCorrelates with lipophilicity and membrane permeability.

By analyzing the resulting QSAR equation, chemists can understand which structural features (e.g., size, polarity, hydrogen bonding capacity) are most important for the desired activity. This knowledge allows for the rational design of new derivatives with potentially enhanced potency or improved properties. For instance, if a QSAR model indicated that lower lipophilicity is correlated with higher activity, researchers would focus on synthesizing derivatives with more polar functional groups.

Applications and Functional Exploration in Diverse Research Fields

Medicinal Chemistry and Pharmaceutical Research Endeavors

(2-Amino-2-oxoethoxy)acetic acid, also known as diglycolamidic acid, possesses a unique structure featuring a carboxymethyl group and an acetamide (B32628) group linked by an ether oxygen. This arrangement of functional groups provides a versatile platform for chemical modification and has led to its exploration in several areas of drug discovery and development.

Exploration of Ligand-Binding Potential and Enzyme Inhibition in Biochemical Pathways

The structural features of this compound make it an interesting candidate for exploring ligand-binding interactions with various enzymes. The presence of a carboxylic acid, an amide, and an ether linkage allows for multiple points of interaction, such as hydrogen bonding and electrostatic interactions, with protein active sites. A structurally related compound, 2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetic acid, has been cataloged in the Protein Data Bank (PDB), indicating its use in structural biology studies to understand ligand-protein interactions. ligandbook.org

Enzymes are crucial targets in drug discovery, and inhibiting their activity can modulate disease pathways. For example, acetohydroxyacid synthase (AHAS) is an enzyme involved in the biosynthesis of branched-chain amino acids and is a target for herbicides. nih.gov The study of how small molecules bind to and inhibit such enzymes is fundamental to developing new therapeutic agents. While specific inhibitory activity of this compound on a particular enzyme is not extensively documented, its derivatives are explored for such purposes. The core structure serves as a starting point for creating libraries of compounds to screen for potential enzyme inhibitors.

Role as a Privileged Scaffold for Targeted Drug Design and Derivatization

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. researchgate.net These scaffolds serve as an efficient starting point for the design of novel drugs. Heterocyclic compounds are often considered privileged structures; for example, the 2-aminothiazole (B372263) and 2-aminooxazole scaffolds are found in numerous bioactive compounds, including anti-cancer agents. nih.govnih.gov

The linear, flexible nature of this compound and its derivatives, such as [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), allows them to be used as linkers or spacers in more complex drug molecules. google.com This "designer" quality enables the optimization of physicochemical properties and loading capacity in drug delivery systems. google.com The ability to readily create derivatives from this core structure makes it a valuable tool in combinatorial chemistry and targeted drug design, allowing for the systematic exploration of structure-activity relationships. researchgate.net

Investigation of Neurological Modulatory Activities of Related Compounds

The investigation into the neurological effects of compounds structurally related to this compound is an emerging area. Amino acids and their derivatives can influence the secretion of anabolic hormones and affect mental performance. medchemexpress.commedchemexpress.com While there is no direct evidence of this compound itself having neurological modulatory activity, the broader class of amino acid derivatives is of significant interest in neuroscience research. The development of molecules that can interact with receptors and enzymes in the central nervous system is a key objective in the search for treatments for neurological disorders.

Evaluation as Aldose Reductase Inhibitors and Antioxidant Agents

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, the increased activity of this pathway is implicated in the long-term complications of diabetes, such as neuropathy, retinopathy, and nephropathy. nih.govnih.gov Therefore, aldose reductase inhibitors (ARIs) are being investigated as potential therapeutic agents to manage these complications. nih.gov

The general structure of many ARIs includes a cyclic or heterocyclic ring system and a carboxylic acid or a related acidic group. While this compound is not a classical ARI, its acetic acid moiety is a feature found in some inhibitors. For instance, (5-(3-thienyl)tetrazol-1-yl)acetic acid (TAT) is a potent ARI that has shown efficacy in animal models of diabetic neuropathy. nih.gov The search for new ARIs involves designing molecules that can effectively bind to the enzyme's active site. The scaffold of this compound could potentially be modified to incorporate the necessary structural features for aldose reductase inhibition. Furthermore, hyperglycemia-induced pathways are known to increase oxidative stress, and compounds with antioxidant properties are beneficial. nih.gov

Assessment of Antimicrobial and Antifungal Properties of Structural Analogues

The search for new antimicrobial and antifungal agents is critical in the face of growing resistance. Structural analogues of this compound are being evaluated for such properties. For example, replacing the ether oxygen with a sulfur atom creates [(2-Amino-2-oxoethyl)thio]acetic acid. sigmaaldrich.com Thio-containing compounds often exhibit unique biological activities.

Another approach is the modification of the amino acid-like portion of the molecule. The incorporation of halogen atoms into amino acids is a strategy used to enhance the biological activity of antimicrobial peptides. mdpi.com Similarly, creating derivatives with different heterocyclic rings can lead to compounds with potent antimicrobial effects. The 2-aminooxazole scaffold, an isostere of the widely used 2-aminothiazole, is being explored for the development of new antitubercular agents. nih.gov These examples highlight the potential for discovering novel antimicrobial and antifungal drugs by using the basic structure of this compound as a template for chemical synthesis and modification.

Bioavailability and Pharmacokinetic Considerations of Derivatives

The oral bioavailability of therapeutic agents is a critical factor in drug development. For derivatives of this compound, which can be considered as functionalized amino acid or peptide-like structures, several strategies can be employed to enhance their absorption and metabolic stability. The inherent flexibility of such molecules can make them susceptible to enzymatic degradation, a significant hurdle for oral administration. nih.gov

Key considerations for improving the bioavailability of these derivatives include:

Conformational Constraints: Introducing structural rigidity, for instance through cyclization or the incorporation of hydrocarbon staples, can protect the molecule from proteolytic enzymes and improve its metabolic stability. nih.gov

Physicochemical Properties: Modifications that increase hydrophobicity and create amphipathic patterns can enhance membrane permeability. nih.gov However, a balance must be struck, as excessive lipophilicity can lead to poor solubility. The number of hydrogen bonds a peptide-like molecule can form with water also plays a crucial role in its ability to cross cell membranes. nih.gov

Nanocarrier Systems: Encapsulating derivatives of this compound within nanocarriers, such as nanoparticles or liposomes, can protect them from degradation in the gastrointestinal tract and facilitate their transport across the intestinal mucosa. nih.govscienceopen.com These systems can also be engineered with specific ligands to target certain tissues or cells. scienceopen.com

While specific pharmacokinetic data for derivatives of this compound are not extensively documented in publicly available literature, the principles governing the bioavailability of peptides and amino acid derivatives provide a framework for their rational design as potential therapeutic agents. nih.govnih.gov

Nuclear Chemistry and Actinide/Lanthanide Separation Technologies

The separation of actinides from lanthanides is a significant challenge in the management of used nuclear fuel due to their similar ionic radii and chemical properties. The development of selective ligands for solvent extraction processes is a primary focus of research in this area. researchgate.net The structure of this compound, with its combination of a "hard" oxygen donor (from the carboxylic acid and ether) and a potentially "soft" donor character from the amide group, makes its derivatives interesting candidates for such applications.

Design and Synthesis of Ligands for In-Group Transuranic Actinide Separation

The design of ligands for actinide separation often relies on the Hard and Soft Acids and Bases (HSAB) principle. Actinides exhibit a slightly greater affinity for "soft" donor atoms (like nitrogen and sulfur) compared to lanthanides, which are considered "hard" acids and prefer "hard" oxygen donors. researchgate.netbohrium.com This subtle difference in bonding preference is exploited to achieve separation.

Ligands incorporating both hard and soft donor centers, often referred to as N,O-hybrid ligands, are of particular interest. mdpi.com The presence of the amide group in derivatives of this compound could introduce a degree of "soft" donor character, potentially enhancing selectivity for actinides over lanthanides. researchgate.net The synthesis of such ligands would involve functionalizing the core this compound structure to optimize its coordination properties and solubility in organic solvents used in extraction processes.

Mechanistic Studies of Cation-Exchange Processes in Solvent Extraction

Solvent extraction for actinide separation can proceed through various mechanisms, including cation exchange. chalmers.se In a cation-exchange process, an acidic extractant in the organic phase exchanges its proton for a metal cation from the aqueous phase. The efficiency of this exchange is influenced by the acidity of the aqueous phase and the binding strength of the ligand to the metal ion.

Optimization of Solvent Systems for Enhanced Actinide Extraction Selectivity

The choice of solvent system is critical for achieving high separation factors in actinide extraction. chalmers.sesckcen.be The solvent system comprises the extracting ligand, a diluent (an organic solvent), and sometimes a phase modifier to prevent the formation of a third phase.

Optimization of the solvent system for a hypothetical ligand based on this compound would involve:

Ligand Concentration: Adjusting the concentration of the extractant to achieve optimal distribution ratios for the target actinides.

Diluent Choice: Selecting a diluent that ensures good solubility of the ligand and its metal complexes while maintaining phase stability.

Aqueous Phase Acidity: Controlling the pH of the aqueous phase to fine-tune the selectivity of the extraction, as the protonation state of the ligand and the complexation behavior of the metal ions are pH-dependent.

By systematically varying these parameters, it is possible to develop a solvent extraction process with high selectivity for actinides.

Biochemistry and Molecular Biology Research

Utilization in Probing Protein and Enzyme Structure-Function Relationships

Amino acid derivatives are valuable tools for investigating the structure and function of proteins and enzymes. amerigoscientific.comnih.gov Covalent labeling with reagents that target specific amino acid side chains, followed by mass spectrometry analysis, can provide insights into protein conformation, ligand binding sites, and the roles of individual residues in catalysis. nih.gov

A derivative of this compound could potentially be functionalized to act as a reactive probe. For example, the carboxylic acid or the amine of the parent amide could be modified to incorporate a reactive group that can covalently attach to a specific amino acid side chain on a protein. The ether linkage and the remaining functional groups would then serve as a tag, the location of which can be identified through mass spectrometry.

Differential labeling experiments, where the protein is labeled in the presence and absence of a ligand or under different conformational states, can reveal which residues are involved in binding or undergo conformational changes. nih.gov While there are no specific published examples of this compound being used for this purpose, its structure provides a versatile scaffold for the design of such chemical probes. The general principles of using amino acid derivatives to modulate and study protein-protein interactions further highlight the potential utility of this compound and its analogs in biochemical research. acs.org

Elucidation of Protein-Protein Interaction Mechanisms

While direct studies on this compound's role in protein-protein interactions are not extensively documented, its functionalized form, diglycolamic acid (DGA), has been instrumental in developing sophisticated systems that rely on specific protein recognition. A notable application is in the creation of targeted drug delivery systems, where DGA serves as a critical linker to attach targeting proteins to nanoparticle carriers.

One prominent example involves the functionalization of polyamidoamine (PAMAM) dendrimers with DGA, which are then conjugated with Herceptin, a monoclonal antibody. This construct is designed to carry the chemotherapy drug cisplatin. The mechanism hinges on the highly specific protein-protein interaction between Herceptin and the human epidermal growth factor receptor 2 (HER2), which is overexpressed on the surface of certain cancer cells. Herceptin guides the DGA-functionalized nanoparticle specifically to these HER2-positive cells, enhancing drug delivery to the tumor site. nih.govnih.gov This targeted approach, termed receptor-enhanced chemosensitivity, leverages the antibody-receptor interaction to increase the efficacy of the cytotoxic agent. nih.gov The DGA component in this system is crucial for providing a stable and biocompatible linkage that allows the protein to maintain its targeting function. Such systems demonstrate how derivatives of this compound can be integral to elucidating and exploiting protein interaction mechanisms for therapeutic benefit. nih.govnih.gov

Impact on Cellular Metabolic Pathways (e.g., Glucose Metabolism in Erythrocytes)

The derivatives of this compound, particularly diglycolamic acid (DGA), have been utilized in biomedical research to target cells with altered metabolic pathways, most notably cancer cells. Many cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glucose uptake and glycolysis followed by lactic acid fermentation, even in the presence of oxygen. nih.govwikipedia.orgnih.gov This distinct metabolic signature is a key target for novel cancer therapies. nih.govresearchgate.net

Drug delivery systems functionalized with DGA have been developed to exploit this metabolic reprogramming. researchgate.net By incorporating DGA into nanoparticle carriers for anticancer drugs like cisplatin, these systems can be designed to target the unique tumor microenvironment, which is often characterized by increased glucose consumption and lactate (B86563) accumulation. researchgate.netuchicago.edu While direct impact on glucose metabolism in erythrocytes is not a primary focus of existing research, the application of DGA in targeting the aberrant glucose metabolism of tumors highlights its relevance in this field. nih.govwikipedia.org

Furthermore, the core structure of this compound has been incorporated into drug conjugates to modulate their metabolic fate. A patent describes that linking a small molecule drug to a water-soluble oligomer via a derivative of this compound can lead to a measurable "reduced rate of metabolism" for the conjugated drug. google.com This indicates that the compound's structure can directly influence metabolic stability and pharmacokinetic profiles, a critical aspect of drug design.

Material Science and Advanced Separation Media

In the realm of material science, this compound is a foundational precursor for a class of highly effective molecules used in advanced separation processes, particularly for critical materials like rare earth elements.

Derivatives of this compound, specifically N,N-dialkyl-diglycolamic acids (DGAs), have been identified as superior extractants for the separation of rare earth elements (REEs). researchoutreach.orgosti.gov These compounds are considered effective alternatives to traditional organophosphorus-based extractants. researchoutreach.orgosti.gov The synthesis of these extractants, such as N,N-dioctyldiglycolamic acid (DODGAA) and N,N-bis(2-ethylhexyl)diglycolamic acid (D2EHDGAA), can be achieved efficiently and at a lower cost by using diglycolic acid and an esterifying agent like acetic anhydride, avoiding the need for more expensive or hazardous reagents. google.com

The extraction mechanism of these DGA-based extractants can operate via cation exchange at lower pH or as a neutral solvating extractant at high acid concentrations, providing operational flexibility. researchoutreach.orgresearchgate.net Subtle changes to the alkyl chains on the amide nitrogen can dramatically alter the extraction strength and selectivity for different lanthanides, allowing for fine-tuning of the separation process. osti.gov For instance, research has shown that these extractants can be highly effective for separating light REEs such as Lanthanum (La), Praseodymium (Pr), and Neodymium (Nd). researchgate.net The efficiency of these DGA derivatives has led to their incorporation into various separation technologies, including liquid-liquid extraction systems and solid-phase extraction materials where they are functionalized onto supports like mesoporous silica (B1680970) or chitosan (B1678972) sponges. univie.ac.atresearchgate.net

Table 1: Example of Synthesis Parameters for a Dialkyl Diglycolamic Acid-Based Rare Earth Metal Extractant

Reactant 1Reactant 2Esterifying AgentReaction TemperatureReaction TimeSolventProduct
Diglycolic acidDi(2-ethylhexyl)amineAcetic anhydride70-140°C>1 hourAcetone (aprotic polar)Di(2-ethylhexyl)diglycol amic acid (D2EHDGAA)

Future Directions and Emerging Research Avenues

Discovery of Novel Synthetic Routes for Sustainable and Scalable Production

The viability of (2-Amino-2-oxoethoxy)acetic acid and its derivatives for broader applications hinges on the development of efficient, environmentally friendly, and scalable synthetic methodologies. Current synthetic approaches for analogous compounds, such as [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), often involve multiple steps with potentially hazardous reagents and costly purification techniques. google.comgoogle.com Future research will likely focus on overcoming these limitations.

Key areas of exploration will include:

Green Chemistry Approaches: Utilizing less hazardous solvents, reducing waste, and employing catalytic methods to improve the atom economy of the synthesis.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods. patsnap.com

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and environmentally benign production routes.

A comparison of potential synthetic strategies is outlined in the table below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Traditional Multi-step Synthesis Established chemical principlesUse of hazardous reagents, multiple purification steps, higher cost. google.comgoogle.com
Green Chemistry Approaches Reduced environmental impact, improved safetyCatalyst development and optimization
Flow Chemistry High throughput, scalability, enhanced safetyInitial setup costs, potential for clogging
Biocatalytic Synthesis High selectivity, mild reaction conditionsEnzyme stability and cost, substrate specificity

Rational Design of this compound Derivatives with Enhanced Specificity and Efficacy

The structural backbone of this compound offers multiple points for modification, making it an attractive scaffold for the rational design of new therapeutic agents. By systematically altering its functional groups, researchers can aim to create derivatives with improved binding affinity, selectivity for specific biological targets, and enhanced pharmacokinetic properties.

Future design strategies will likely involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications at the amine, carboxylic acid, and ether linkage to understand how these changes affect biological activity.

Computational Modeling: Utilizing molecular docking and other computational tools to predict the binding of derivatives to target proteins, guiding the design of more potent and selective compounds.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve metabolic stability or reduce toxicity.

For instance, research on phenoxyacetic acid derivatives has demonstrated the potential to develop selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) for anti-inflammatory applications. nih.gov A similar approach could be applied to this compound to explore its therapeutic potential.

Comprehensive Preclinical Evaluation and Translational Research of Promising Analogs

Once promising derivatives of this compound are identified through rational design and synthesis, they must undergo rigorous preclinical evaluation to assess their potential for clinical translation. This phase is critical for establishing the safety and efficacy of a new chemical entity before it can be considered for human trials.

The preclinical evaluation pipeline would include:

In Vitro Studies: Assessing the activity of the compounds in cell-based assays to determine their potency, selectivity, and mechanism of action at a cellular level. This could involve testing against various cell lines, such as cancer cells or immune cells.

In Vivo Studies: Evaluating the efficacy and safety of the compounds in animal models of disease. This would provide crucial information on the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics.

Toxicology Studies: A comprehensive assessment of the potential adverse effects of the compounds in animal models to determine a safe dosage range for potential human studies.

The development of phenoxyacetamide derivatives has shown that novel compounds can exhibit significant cytotoxic effects on cancer cell lines in vitro and can be further evaluated in in vivo models. mdpi.com

Preclinical Evaluation StageKey ObjectivesExample Methodologies
In Vitro Efficacy Determine potency and selectivityCell viability assays, enzyme inhibition assays nih.gov
In Vivo Efficacy Assess therapeutic effect in a living organismAnimal models of disease (e.g., inflammation, cancer) nih.gov
Pharmacokinetics Understand the compound's fate in the bodyDosing studies in animals followed by blood and tissue analysis
Toxicology Identify potential adverse effectsAcute and chronic toxicity studies in animals

Deeper Mechanistic Elucidation of Biological Activities at the Cellular and Sub-Cellular Levels

A fundamental understanding of how this compound and its derivatives exert their biological effects is crucial for their optimization and for identifying potential new applications. Future research will need to move beyond simple activity screens to unravel the specific molecular targets and signaling pathways involved.

Key research questions to address include:

Target Identification: Identifying the specific proteins, enzymes, or receptors that the compounds interact with. This could be achieved through techniques such as affinity chromatography, proteomics, and genetic screens.

Pathway Analysis: Determining the downstream signaling pathways that are modulated by the compound's interaction with its target. This can involve transcriptomic and proteomic analyses to observe changes in gene and protein expression.

Sub-cellular Localization: Visualizing where the compound accumulates within the cell to provide clues about its site of action.

For example, understanding the cellular mechanisms of amino acid transport and metabolism is critical for developing drugs that target these pathways. nih.gov

Exploration of Interdisciplinary Applications and Synergistic Research Opportunities

The unique chemical structure of this compound makes it a candidate for a wide range of applications beyond traditional pharmacology. Collaborative research across different scientific disciplines will be key to unlocking its full potential.

Potential interdisciplinary applications include:

Materials Science: Derivatives of the structurally similar AEEA have been used to create functional resins for applications like solid-phase peptide synthesis. google.comgoogle.com This suggests that this compound could also serve as a monomer or cross-linking agent for the development of novel polymers with tailored properties.

Bioconjugation: The carboxylic acid and amine groups provide convenient handles for attaching the molecule to other biomolecules, such as proteins, antibodies, or nanoparticles, to create novel bioconjugates for targeted drug delivery or diagnostic purposes.

Synergistic Therapies: Investigating the potential for this compound or its derivatives to enhance the efficacy of existing drugs. For example, it could be explored as a component of combination therapies for cancer or infectious diseases.

The exploration of these future research avenues will be instrumental in determining the ultimate utility and impact of this compound and its derivatives across a spectrum of scientific and technological fields.

Q & A

Q. What experimental controls are critical when studying the compound’s role in polymer chemistry?

  • Methodology : Include radical scavengers (e.g., BHT) to suppress unintended polymerization during esterification. Use MALDI-TOF MS to confirm polymer chain-end functionalization and monitor side reactions like cross-linking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-2-oxoethoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-Amino-2-oxoethoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.